molecular formula C17H20F3NO5 B3000637 Diethyl 2-acetamido-2-[[4-(trifluoromethyl)phenyl]methyl]propanedioate CAS No. 114872-59-2

Diethyl 2-acetamido-2-[[4-(trifluoromethyl)phenyl]methyl]propanedioate

Cat. No.: B3000637
CAS No.: 114872-59-2
M. Wt: 375.344
InChI Key: LXAJIJSLEAJJLQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of TFPAA involves a multi-step reaction. One method involves the use of aqueous sodium hydroxide (NaOH), glacial acetic acid, and concentrated hydrochloric acid (HCl). The reaction is carried out in dioxane and water at ambient temperature . Another method involves a six-step reaction with 3.9 M aqueous NaOH in ethanol at ambient temperature, followed by heating in dioxane, and then a reaction with potassium chloride (KCl), sodium bicarbonate (NaHCO3), and aqueous NaOH in acetonitrile at ambient temperature .

Scientific Research Applications

  • Photolysis and Radical Addition : Diethyl malonyl radical can be generated through the photolysis of compounds similar to Diethyl 2-acetamido-2-[[4-(trifluoromethyl)phenyl]methyl]propanedioate. This radical adds to olefins, propagating a radical chain process, which is useful in synthetic chemistry (Byers & Lane, 1990).

  • Crystal Structure and Ligand Synthesis : The crystal structure of functionalized compounds related to this compound has been studied, with potential applications in coordination chemistry. These compounds show pockets ready to coordinate metal atoms, suggesting utility in metal complex formation (Meskini et al., 2010).

  • Intramolecular Cyclization : Diethyl 2-arylaminomalonates, which are structurally related to the compound , can undergo intramolecular cyclization catalyzed by boron trifluoride diethyl etherate. This process produces novel phosphonylated indoles, which have potential applications in medicinal chemistry (Egorova et al., 2017).

  • Green Synthesis of Inhibitors : Novel compounds structurally similar to this compound have been synthesized using green chemistry principles. These compounds exhibit strong α-glucosidase inhibitory activity, which is significant for the development of new therapeutic agents (Shaik et al., 2020).

  • Antimicrobial Properties : Cyclohexane derivatives, which share functional similarities with this compound, have been explored for their antimicrobial properties. These studies are crucial in the search for new antimicrobial agents (Shoaib, 2019).

  • Chiroptical Properties of Polymers : Research on optically active polymers derived from chiral 2-oxazoline, which are structurally related to the compound , has been conducted. These studies focus on synthesis, characterization, and the chiroptical properties of these polymers, which are relevant in materials science (Chen & Tsay, 1992).

Safety and Hazards

While handling TFPAA, certain safety precautions should be taken. It should be kept away from heat, sparks, open flames, and hot surfaces. It should not be sprayed on an open flame or other ignition source. It should be stored away from clothing and combustible materials. Contact with air and water should be avoided due to the risk of violent reaction and possible flash fire .

Properties

IUPAC Name

diethyl 2-acetamido-2-[[4-(trifluoromethyl)phenyl]methyl]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F3NO5/c1-4-25-14(23)16(21-11(3)22,15(24)26-5-2)10-12-6-8-13(9-7-12)17(18,19)20/h6-9H,4-5,10H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXAJIJSLEAJJLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)C(F)(F)F)(C(=O)OCC)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F3NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of sodium metal (2.9 g; 0.125 mol) in absolute ethanol (500 mL) was added diethyl acetamidomalonate (LX) (27.2 g, 0.125 mol) followed by 4-(trifluoromethyl)benzyl bromide (LXI) (29.9 g, 0.125 mol). The reaction mixture was stirred at reflux overnight, during which time substantial amount of sodium bromide precipitated. The reaction mixture was concentrated to ca. 30% of its initial volume under reduced pressure and poured into cold water (400 mL). The precipitate was filtered and washed with water (3×250 mL), hexanes (3×150 mL) and then air dried to yield diethyl 2-acetamido-2-(4-(trifluoromethyl)benzyl)malonate (LXII) as a white solid used directly for the next step.
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
27.2 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
29.9 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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